

A Comparative Guide to Venetoclax Quantification Methods: Accuracy and Precision Assessment

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Compound of Interest

Compound Name: Venetoclax-d8

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the accuracy and precision of various analytical methods for the quantification of Venetoclax, a potent BCL-2 inhibitor. The data presented is intended to assist researchers and clinicians in selecting the most appropriate method for their specific needs, whether for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, or bioanalytical research. The primary focus is on the widely adopted Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) based methods, which have demonstrated high sensitivity and specificity.

Data Summary: Performance of Venetoclax Quantification Methods

The following table summarizes the key performance characteristics of different validated LC-MS/MS and HPLC methods for Venetoclax quantification in biological matrices.

Method	Matrix	Linearity Range (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)	Recovery (%)
UPLC-MS/MS[1][2][3]	Human Plasma	25 - 8000	≤ 5.37	Not Reported	Meets FDA guidance	~100
UHPLC-MS/MS[4]	Mouse Plasma	5 - 1000	< 10.5	< 10.5	94.4 - 106	Not Reported
LC-MS/MS[5]	Human Plasma	20 - 5000	< 13.6	< 13.6	Within ±11.9	~100
LC-MS/MS[5]	Human CSF	0.5 - 100	< 13.6	< 13.6	Within ±11.9	~100
LC-MS/MS[6]	Human Plasma & Serum	50 - 5000 µg/L	1.2 - 4.8	0.4 - 4.3	-5.9 to 2.4	Not Reported
LC-MS/MS[7]	Human Plasma	10 - 2000	Satisfactory	Satisfactory	Satisfactory	Not Reported
HPLC[8]	Human Plasma	250 - 10000	0.8 - 4.1	1.3 - 3.3	Not Reported	>97.2

Experimental Protocols

Validated UPLC-MS/MS Method for Venetoclax in Human Plasma[1][2][3]

This method is designed for the rapid, sensitive, and reliable quantification of Venetoclax for therapeutic drug monitoring.

- Sample Preparation: Protein precipitation is performed on plasma samples.
- Chromatography:
 - System: ACQUITY UPLC

- Column: ACQUITY UPLC BEH C18
- Mobile Phase: Gradient elution with acetonitrile and 0.1% formic acid in water.
- Mass Spectrometry:
 - System: Tandem mass spectrometer
 - Mode: Multiple-Reaction Monitoring (MRM)
 - Transitions:
 - Venetoclax: m/z 868.5 > 321.0
 - Internal Standard (IS): m/z 875.5 > 321.0

Sensitive LC-MS/MS Method for Venetoclax in Human Plasma and Cerebrospinal Fluid (CSF)[5]

This method is suitable for determining Venetoclax concentrations in both plasma and CSF, offering high sensitivity for the latter matrix.

- Sample Preparation: Protein precipitation using acetonitrile.
- Chromatography:
 - System: ACQUITY UPLC
 - Column: ACQUITY UPLC HSS T3 (2.1 × 50 mm, 1.8 μm)
 - Mobile Phase: 10 mM ammonium formate with 0.1% formic acid and acetonitrile (40:60, v/v).
 - Run Time: 5 minutes
- Mass Spectrometry:
 - System: API 4000 mass spectrometer

- Mode: Multiple Response Monitoring
- Transitions:
 - Venetoclax: m/z 868.3 → 636.3
 - Internal Standard (**venetoclax-d8**): m/z 876.3 → 644.3

High-Performance Liquid Chromatography (HPLC) Method[8]

While less common than LC-MS/MS, HPLC with UV detection offers an alternative for Venetoclax quantification.

- Sample Preparation: Protein precipitation of a 50-μL plasma sample using acetonitrile.
- Chromatography:
 - Column: CAPCELL PAK C18 UG120
 - Mobile Phase: Acetonitrile: 0.5% KH₂PO₄ (pH 3.5) (80/20, v/v)
 - Flow Rate: 0.5 mL/min
- Detection: Ultraviolet (UV) detection.
- Internal Standard: Ibrutinib (12.5-μg/mL).

Methodological Workflow

The general workflow for the quantification of Venetoclax in biological samples using LC-MS/MS is depicted below. This process ensures the accurate and precise measurement of drug concentrations, which is critical for clinical and research applications.



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Caption: General workflow for Venetoclax quantification by LC-MS/MS.

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